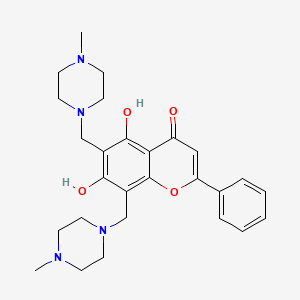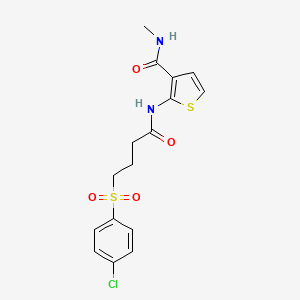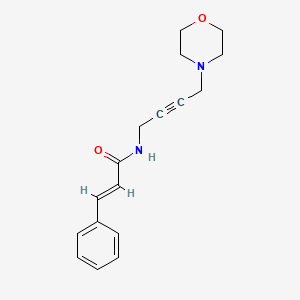
5,7-dihydroxy-6,8-bis((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-dihydroxy-6,8-bis((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one, also known as C-1311, is a synthetic compound that has attracted attention in the scientific community due to its potential therapeutic applications. C-1311 belongs to the class of chromen-4-one derivatives, which have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects.
Aplicaciones Científicas De Investigación
Anticholinesterase Activity
- Synthesis and Anticholinesterase Activity : A study by Filippova et al. (2019) focused on synthesizing various compounds including 4H-chromen-4-ones and exploring their inhibitory activity against butyrylcholinesterase. This research indicates potential applications in treating diseases like Alzheimer's where cholinesterase inhibitors are relevant (Filippova et al., 2019).
Antimicrobial Activity
- Synthesis, Antimicrobial Activity, and Molecular Modeling : Mandala et al. (2013) synthesized and tested compounds, including chromen-2-ones, for their antimicrobial activity. These compounds showed significant antibacterial and antifungal effects (Mandala et al., 2013).
Spectral Analysis and DFT Investigation
- Spectral Analysis and DFT Investigation : Al-Otaibi et al. (2020) conducted spectroscopic analysis and quantum mechanical studies on various chromen-4-one compounds. The study highlighted their stability, reactivity, and potential photovoltaic efficiency, suggesting applications in materials science (Al-Otaibi et al., 2020).
Antioxidant Properties
- Structure-Activity Relationships of Bis-Coumarins : Kancheva et al. (2010) examined the antioxidant properties of various compounds including 4-hydroxy-2H-chromen-2-ones, which could have implications in developing antioxidants for therapeutic or nutritional purposes (Kancheva et al., 2010).
Antimycobacterial Agents
- 1,5-Diphenylpyrrole Derivatives as Antimycobacterial Agents : Biava et al. (2008) studied derivatives of 1H-pyrrole, which include a chromen-4-one structure, for their activity against Mycobacterium tuberculosis. This research contributes to the development of new antimycobacterial agents (Biava et al., 2008).
Anticancer Activity
- Synthesis and SAR Studies of Bis-Chromenone Derivatives : Venkateswararao et al. (2014) designed and synthesized bis-chromone derivatives to study their anti-cancer activity. These compounds showed promising in vitro activity against human cancer cell lines (Venkateswararao et al., 2014).
Catalytic and Antimicrobial Studies
- Synthesis of New Unsymmetrical “End-Off” Complexes : Shanmuga Bharathi et al. (2009) explored the synthesis of binucleating ligands, including 4-methylphenol derivatives, and their application in catalytic and antimicrobial activities (Shanmuga Bharathi et al., 2009).
Propiedades
IUPAC Name |
5,7-dihydroxy-6,8-bis[(4-methylpiperazin-1-yl)methyl]-2-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O4/c1-28-8-12-30(13-9-28)17-20-25(33)21(18-31-14-10-29(2)11-15-31)27-24(26(20)34)22(32)16-23(35-27)19-6-4-3-5-7-19/h3-7,16,33-34H,8-15,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKFCDNRXWOUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)CN5CCN(CC5)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2431728.png)




![N-ethyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2431740.png)
![N-(3,5-dimethoxyphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2431741.png)
![1'-Ethyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2431742.png)
![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2431743.png)
![N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride](/img/structure/B2431744.png)
![5-(3-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2431745.png)
![N-(2-(3-chlorophenyl)-2-methoxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2431746.png)
